Nafenopin - 3771-19-5

Nafenopin

Catalog Number: EVT-275926
CAS Number: 3771-19-5
Molecular Formula: C20H22O3
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nafenopin (2-methyl-2[p-(1,2,3,4-tetrahydro-1-naphthyl)phenoxy]-propionic acid) is a synthetic compound classified as a peroxisome proliferator (PP). [ [], [] ] PPs are a structurally diverse group of chemicals that, when administered to rodents, cause an increase in the size and number of peroxisomes in liver cells. [ [], [], [] ] This increase is often accompanied by hepatomegaly (enlarged liver) and, after prolonged exposure, can lead to the development of liver tumors in these animals. [ [], [], [], [] ] Nafenopin is frequently used as a model compound in scientific research to understand the mechanisms of peroxisome proliferation and its link to hepatocarcinogenesis. [ [], [], [] ] It also serves as a valuable tool for studying lipid metabolism and enzyme regulation. [ [], [], [] ]

Nafenopin-CoA

Compound Description: Nafenopin-CoA is the coenzyme A (CoA) ester of Nafenopin. It is a metabolic product of Nafenopin formed through acyl-CoA conjugation catalyzed by hepatic microsomal long-chain fatty acid-CoA ligases. [] Research suggests that Nafenopin-CoA has a higher binding affinity to certain proteins compared to Nafenopin itself. []

Relevance: Nafenopin-CoA is a key metabolite of Nafenopin and is directly involved in its biological activity. Studies show a direct relationship between Nafenopin-CoA formation, the acylation of human liver proteins, and the inhibition of endogenous palmitoylation. [] The ability of Nafenopin to form CoA conjugates and act as a substrate in lipid metabolism pathways is central to its mechanism of action and potential toxicity. []

Palmitic acid

Compound Description: Palmitic acid is an endogenous saturated fatty acid. It plays a crucial role in protein palmitoylation, a process crucial for regulating protein localization and function. []

Palmitoyl-CoA

Compound Description: Palmitoyl-CoA is the CoA ester of Palmitic acid. It acts as a substrate for various enzymes involved in lipid metabolism, including protein palmitoylation. []

Relevance: Similar to Palmitic acid, Palmitoyl-CoA helps to elucidate the interplay between Nafenopin and endogenous fatty acid pathways. The finding that Nafenopin specifically inhibits protein palmitoylation by Palmitoyl-CoA underscores its potential to interfere with essential cellular functions regulated by this endogenous compound. []

Clofibrate

Compound Description: Clofibrate is a hypolipidemic agent belonging to the same class of compounds as Nafenopin, known as peroxisome proliferators. [] Like Nafenopin, Clofibrate is known to induce the proliferation of hepatic peroxisomes. [, ]

Relevance: Clofibrate serves as a structural analog of Nafenopin, enabling researchers to compare their biological effects and understand the structure-activity relationships within this class of compounds. Both compounds exhibit similar effects on hepatic DNA, suggesting shared mechanisms in their potential for hepatocarcinogenicity. [] Additionally, both Clofibrate and Nafenopin decrease serum cholesterol and triglyceride levels in hyperlipidemic patients. []

Ciprofibrate

Compound Description: Ciprofibrate is another hypolipidemic drug and peroxisome proliferator, similar in structure and action to Nafenopin. []

Relevance: Ciprofibrate, alongside Clofibrate, allows for broader comparisons within the peroxisome proliferator class. The CoA ester of Ciprofibrate can displace Nafenopin-CoA from binding sites, suggesting competition for common targets. [] This observation highlights the potential for cross-reactivity and overlapping toxicological profiles among these compounds.

Tibric acid

Compound Description: Tibric acid is a hypolipidemic drug and a peroxisome proliferator, similar in structure and action to Nafenopin. []

Relevance: Tibric acid, along with Ciprofibrate and Clofibrate, helps to delineate structure-activity relationships within the peroxisome proliferator class. The fact that the CoA ester of Tibric acid can displace Nafenopin-CoA from specific binding sites highlights the possibility of shared mechanisms of action and potential for similar toxicological effects among these compounds. []

Dehydroepiandrosterone (DHEA)

Compound Description: Dehydroepiandrosterone (DHEA) is a naturally occurring steroid hormone. Like Nafenopin, it can act as a peroxisome proliferator, but its mechanism differs. [, , ]

Relevance: DHEA provides an interesting comparison point to Nafenopin. Despite both being peroxisome proliferators, they exhibit distinct gene regulatory effects. While both induce acyl-CoA oxidase and CYP4A1, DHEA uniquely induces CYP3A23, indicating a mechanism independent of PPARα activation. [] DHEA also regulates PPARα by altering its phosphorylation status and increasing its expression, a mechanism not observed with Nafenopin. []

Phenobarbital

Compound Description: Phenobarbital is a barbiturate drug with diverse pharmacological effects, including inducing liver enzymes. [] It is used as a model compound for comparison with nafenopin regarding their effects on liver biochemistry and tumor promotion potential. []

Relevance: Unlike Nafenopin, Phenobarbital enhances, rather than inhibits, cytosolic glutathione transferase activities. It also does not induce peroxisome proliferation to the same extent as Nafenopin, despite both increasing catalase activity. [] These contrasting effects highlight the distinct mechanisms of action between the two compounds, suggesting that Phenobarbital's tumor-promoting activity in the liver differs from that of Nafenopin.

Oleoyl-CoA

Compound Description: Oleoyl-CoA is the CoA ester of Oleic acid, an unsaturated fatty acid. [] It is involved in various metabolic pathways, including fatty acid beta-oxidation. []

Relevance: Oleoyl-CoA plays a role in understanding the binding specificity of Nafenopin-CoA to certain protein targets. Research shows that Oleoyl-CoA can displace Nafenopin-CoA from binding to specific polypeptides, suggesting a competitive interaction for these sites. [] This finding contributes to our knowledge of the potential metabolic interactions and off-target effects of Nafenopin.

Source and Classification

Nafenopin was developed as part of a class of compounds known as aryloxyisobutyric acids. Its primary application is in the management of lipid disorders, particularly in reducing hyperlipidemia. The compound is recognized for its ability to induce peroxisome proliferation, which is linked to various metabolic processes in the liver .

Synthesis Analysis

The synthesis of nafenopin involves several steps that typically include:

  1. Starting Materials: The synthesis begins with the preparation of naphthalene derivatives and phenoxyacetic acids.
  2. Reactions: Key reactions include alkylation and acylation processes that yield the final product.
  3. Technical Parameters:
    • Temperature Control: The reactions are often conducted under controlled temperatures to ensure optimal yields.
    • Purification: Post-synthesis, nafenopin is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

The specific synthetic route may vary, but it generally follows established organic synthesis protocols that ensure high efficiency and yield .

Molecular Structure Analysis

Nafenopin's molecular structure can be described as follows:

  • Molecular Formula: C18_{18}H23_{23}O3_{3}
  • Molecular Weight: Approximately 297.37 g/mol
  • Structural Features:
    • The compound features a naphthalene ring system, which contributes to its lipophilicity.
    • It contains a phenoxy group that enhances its biological activity by facilitating interactions with cellular targets.

The three-dimensional conformation of nafenopin plays a crucial role in its biological activity, particularly in how it interacts with peroxisome proliferator-activated receptors (PPARs) in liver cells .

Chemical Reactions Analysis

Nafenopin participates in several significant chemical reactions, particularly related to lipid metabolism:

  1. Peroxisome Proliferation: Nafenopin induces the proliferation of peroxisomes in liver cells, leading to enhanced fatty acid oxidation.
  2. Catalase Activity: It stimulates the synthesis of catalase, an enzyme critical for breaking down hydrogen peroxide, thereby protecting cells from oxidative damage .
  3. Hypolipidemic Effects: The compound lowers triglyceride levels by inhibiting their synthesis and promoting their breakdown through enhanced β-oxidation processes.

These reactions underscore nafenopin's role as a modulator of lipid metabolism and its potential therapeutic applications .

Mechanism of Action

The mechanism of action of nafenopin primarily involves:

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Nafenopin binds to PPARs, leading to changes in gene expression that promote fatty acid oxidation and the proliferation of peroxisomes.
  • Induction of Enzymatic Pathways: It enhances the expression of enzymes involved in lipid metabolism, including those responsible for β-oxidation and catalase production.
  • Cellular Effects: The compound also affects cell signaling pathways that regulate apoptosis and cell growth, contributing to its mitogenic properties .

Studies have shown that these mechanisms are crucial for understanding how nafenopin exerts its hypolipidemic effects while also influencing liver health .

Physical and Chemical Properties Analysis

Nafenopin exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Nafenopin has a melting point typically around 90–95 °C, indicating its solid-state characteristics at room temperature.

These properties are essential for formulating nafenopin into effective pharmaceutical preparations .

Applications

Nafenopin has several scientific applications:

  1. Hypolipidemic Therapy: It is primarily used for managing dyslipidemia and reducing triglyceride levels in patients with metabolic disorders.
  2. Research Tool: Nafenopin serves as a valuable tool in studies investigating peroxisome proliferation and associated metabolic pathways.
  3. Toxicology Studies: It is utilized in toxicological research to understand the effects of peroxisome proliferators on liver function and carcinogenesis.

Mechanistic Pathways of Nafenopin-Induced Hepatocarcinogenesis

Role of Peroxisome Proliferation in Epigenetic Carcinogenicity

Nafenopin induces massive peroxisome proliferation in rodent hepatocytes, triggering epigenetic alterations that disrupt normal gene expression without altering DNA sequences. Peroxisome proliferation activates PPARα, which recruits transcriptional coactivators with histone acetyltransferase activity, leading to genome-wide chromatin remodeling [1] [8]. Crucially, chronic exposure causes:

  • Global DNA hypomethylation: Reduced DNMT1 (DNA methyltransferase 1) expression diminishes methylation capacity, particularly affecting satellite repeats and transposable elements, inducing genomic instability [8].
  • Gene-specific hypomethylation: Promoter hypomethylation of oncogenes like c-myc and c-jun increases their transcription. Studies demonstrate 40-60% reduced methylation at CpG islands in these promoters after nafenopin exposure [8].
  • Histone modification dysregulation: PPARα activation decreases repressive histone marks (H3K9me3, H4K20me3) in proliferation-related gene promoters, facilitating oncogene expression [4] [8].

Table 1: Epigenetic Modifications Induced by Nafenopin

Modification TypeTarget RegionFunctional ConsequenceExperimental Evidence
DNA hypomethylationRepetitive elementsChromosomal instability↓30-50% methylcytosine in liver DNA [8]
Promoter hypomethylationc-myc, c-junOncogene overexpression↓40-60% CpG methylation; 3-5x mRNA elevation [8]
Histone modification lossH3K9me3/H4K20me3Derepressed cell cycle genesChIP-seq showing mark reduction at 200+ promoters [4]

These epigenetic disturbances create a permissive environment for malignant transformation by activating proliferative pathways and silencing tumor suppressors.

Oxidative Stress Mediation: H2O2 Overproduction and DNA Damage

Peroxisome proliferation generates sustained oxidative stress through H2O2 overproduction. Nafenopin upregulates peroxisomal fatty acid β-oxidation enzymes, particularly acyl-CoA oxidase (ACOX1), which produces H2O2 as a catalytic byproduct [1] [8]. This overwhelms cellular antioxidant defenses:

  • Antioxidant enzyme imbalance: Catalase induction (2-3x) fails to compensate for ACOX1 upregulation (10-15x), creating a 5-8 fold increase in net H2O2 flux [1] [9].
  • DNA damage biomarkers: 8-hydroxydeoxyguanosine (8-OHdG) levels increase 3-4 fold in hepatocytes, indicating oxidative DNA lesions. These modifications promote G→T transversions, observed in p53 mutations in nafenopin-exposed rodent livers [1] [5].
  • Mitochondrial cross-talk: Peroxisomal H2O2 diffuses to mitochondria, inducing permeability transition pore opening and amplifying ROS via electron transport chain leakage [5] [9].

Persistent oxidative stress causes cumulative DNA damage, chromosomal instability, and impaired DNA repair fidelity – creating a mutagenic microenvironment conducive to cancer initiation.

Table 2: Oxidative Stress Biomarkers in Nafenopin Hepatocarcinogenesis

ParameterChange vs ControlDownstream Consequences
ACOX1 activity↑10-15 foldPrimary H2O2 source
Catalase activity↑2-3 foldInsufficient H2O2 scavenging
8-OHdG adducts↑3-4 foldGC→TA transversions; mutagenesis
Glutathione depletion↓40-60%Loss of reducing capacity

PPARα-Dependent Signaling: Transcriptional Regulation of Oncogenes (c-Myc, TGFα)

Nafenopin's carcinogenic effects require PPARα activation, as demonstrated by the resistance of PPARα-null mice to hepatocellular proliferation and tumor development [1] [3] [8]. PPARα heterodimerizes with RXR (retinoid X receptor), binding to peroxisome proliferator response elements (PPREs) in target genes:

  • Direct oncogene transactivation: PPARα binding to PPREs in the c-Myc promoter increases its expression 4-6 fold. c-Myc then drives cyclin D1 overexpression, accelerating G1/S phase transition [1] [3].
  • Growth factor induction: TGFα mRNA and protein increase 8-10 fold via PPARα-dependent transcription, activating EGFR signaling and autocrine proliferation [3].
  • MicroRNA dysregulation: PPARα suppresses let-7c expression, stabilizing c-Myc mRNA. Let-7c levels decrease 70-80%, extending c-Myc protein half-life [1] [8].
  • Metabolic reprogramming: PPARα induces pyruvate dehydrogenase kinase 4 (PDK4), shunting glucose away from mitochondria, sustaining Warburg-like metabolism even in normoxia [1].

This constitutive growth signaling establishes a self-reinforcing proliferative loop independent of external mitogens.

Non-Genotoxic Mode of Action: Absence of Direct DNA Adduct Formation

Nafenopin exemplifies non-genotoxic carcinogenesis, lacking direct DNA reactivity or mutagenicity:

  • Adduct analysis: Advanced mass spectrometry (HPLC/ES-MS/MS) detects no nafenopin-DNA adducts in exposed livers, contrasting with genotoxic carcinogens like benzo[a]pyrene which forms bulky dG adducts [3] [8] [10].
  • Mutagenicity assays: Negative in Ames tests and in vivo transgenic mutation assays, confirming absence of direct DNA interaction [4] [8].
  • Carcinogenesis kinetics: Tumor development requires sustained exposure (>6 months), consistent with epigenetic/oxidative stress mechanisms rather than acute mutagenic events [1] [4].
  • Species specificity: Humans exhibit negligible PPARα-mediated hepatocellular proliferation due to lower receptor expression, coactivator differences, and robust suppression of let-7c regulation, explaining resistance to nafenopin carcinogenicity [1] [8].

The carcinogenic risk is thus mediated entirely through receptor-driven proliferation, epigenetic alterations, and secondary oxidative DNA damage rather than direct genetic insult.

Table 3: Key Contrasts Between Genotoxic and Non-Genotoxic (Nafenopin) Hepatocarcinogens

CharacteristicGenotoxic CarcinogensNafenopin
DNA adduct formationPresent (e.g., BPdG)Absent
Ames test resultPositiveNegative
Tumor latencyShorter (3-6 months)Longer (>12 months)
Dose-responseLinear at low dosesThreshold-dependent
Primary mechanismDirect DNA damageReceptor signaling → epigenetic/oxidative damage

Compounds Mentioned: Nafenopin, Benzo[a]pyrene (BP), Wy-14,643, Di(2-ethylhexyl)phthalate (DEHP), Trichloroethylene (TCE), Dichloroacetic acid (DCA), Chlorpyrifos (CPF).

Properties

CAS Number

3771-19-5

Product Name

Nafenopin

IUPAC Name

2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H22O3/c1-20(2,19(21)22)23-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18H,5,7,9H2,1-2H3,(H,21,22)

InChI Key

XJGBDJOMWKAZJS-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CCCC3=CC=CC=C23

Solubility

Soluble in DMSO

Synonyms

Acid, Nafenoic
CH 13437
CH-13437
CH13437
Melipan
Nafenoic Acid
Nafenopin
SU 13,437
SU-13,437
SU13,437

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CCCC3=CC=CC=C23

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.